N-(2-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide
Description
N-(2-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a piperazine ring, and an acetamide moiety
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-16-7-8-17(10-14(16)19)9-13(18)15-11-5-3-4-6-12(11)20-2/h3-6H,7-10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABCMVCWQLDIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable ketone or aldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but lacks the oxo group on the piperazine ring.
N-(2-methoxyphenyl)-2-(4-methyl-3-hydroxypiperazin-1-yl)acetamide: Similar structure with a hydroxyl group instead of the oxo group.
Uniqueness
N-(2-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamide is unique due to the presence of the oxo group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
